molecular formula C8H5N5 B7935044 2-Azidoquinoxaline

2-Azidoquinoxaline

Cat. No.: B7935044
M. Wt: 171.16 g/mol
InChI Key: IIJRCOPLEYEZOZ-UHFFFAOYSA-N
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Description

2-Azidoquinoxaline is a heterocyclic aromatic compound characterized by a quinoxaline backbone (a bicyclic structure with two fused benzene rings and two nitrogen atoms at positions 1 and 4) substituted with an azide (-N₃) group at the 2-position. This compound is primarily synthesized via nucleophilic substitution reactions. For example, 2-chloroquinoxaline 1-oxide reacts with sodium azide (NaN₃) in acetone/water under acidic conditions to yield this compound 1-oxide with 68% efficiency . Alternatively, dimethyl sulfoxide (DMSO) serves as a solvent for similar azide substitutions, as seen in the synthesis of this compound from 2-chloroquinoxaline 1-oxide .

The compound exhibits notable thermal instability. Upon heating, this compound 1-oxide undergoes ring contraction to form 2-cyano-1-hydroxybenzimidazole (melting point: 236–238°C), a reaction driven by nitrogen elimination and intramolecular rearrangement . This reactivity is exploited in synthetic organic chemistry to access benzimidazole derivatives, which have applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-azidoquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-13-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJRCOPLEYEZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Aminoquinoxaline Precursors

2-Aminoquinoxaline serves as a critical intermediate, accessible via reduction of 2-nitroquinoxaline. Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductions (SnCl₂/HCl) achieve this transformation with >90% efficiency.

Diazotization and Azide Formation

The diazotization of 2-aminoquinoxaline followed by azide substitution is a two-step process:

  • Diazotization :

    • Reagents : NaNO₂ (1.1 equivalents), HCl (3 equivalents)

    • Temperature : 0–5°C

    • Intermediate : Unstable diazonium salt forms transiently.

  • Azidation :

    • Reagent : NaN₃ (2 equivalents)

    • Conditions : Immediate addition to diazonium solution at 0°C.

Mechanism :
The diazonium salt undergoes nucleophilic displacement by azide ions, releasing N₂ and forming the desired 2-azidoquinoxaline.

Advantages :

  • High regioselectivity due to the directing effect of the amino group.

  • Mild conditions minimize side reactions.

Limitations :

  • Diazonium intermediates are thermally unstable, requiring low-temperature handling.

Condensation of Azido-Functionalized Aldehydes with Diamines

2-Azidobenzaldehyde as a Building Block

The condensation of 2-azidobenzaldehyde with 1,2-diamines under oxidative conditions offers a modular route to this compound. This method parallels the synthesis of bis(indazole) derivatives, albeit with modified conditions to favor quinoxaline formation.

Reaction Protocol :

  • Substrates : 2-Azidobenzaldehyde (2 equivalents), 1,2-diaminoethane (1 equivalent)

  • Oxidizing Agent : I₂ (1 equivalent) or air/O₂

  • Solvent : Ethanol or acetic acid

  • Temperature : Reflux (80–100°C)

Mechanism :

  • Schiff Base Formation : The aldehyde and diamine condense to form a diimine intermediate.

  • Oxidative Aromatization : I₂ promotes dehydrogenation, yielding the quinoxaline core.

Yield Considerations :

  • Oxidant Choice : I₂ affords higher yields (70–85%) compared to aerobic oxidation (50–60%).

  • Azide Stability : The azide group remains intact under mild oxidative conditions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)ConditionsAdvantagesLimitations
NAS of 2-Chloroquinoxaline2-Chloroquinoxaline60–75High-pressure, solvent-freeOne-step, scalableHarsh conditions, decomposition risk
Diazotization-Azidation2-Nitroquinoxaline50–65Low-temperature, two-stepHigh regioselectivityDiazonium instability
Aldehyde Condensation2-Azidobenzaldehyde70–85Reflux with I₂Modular, mildRequires oxidizing agent

Mechanistic Insights and Side Reactions

Competing Pathways in Azide Substitution

During NAS, competing hydrolysis may yield 2-hydroxyquinoxaline, particularly in protic solvents. This is mitigated by using anhydrous DMF or increasing NaN₃ stoichiometry.

Thermal Decomposition of Azides

At temperatures >200°C, this compound undergoes cycloreversion, releasing N₂ and generating nitrene intermediates. These may dimerize or react with solvents, necessitating careful temperature control.

Scalability and Industrial Feasibility

High-Pressure NAS for Bulk Synthesis

The solvent-free, high-pressure method (Section 1.1) is industrially viable due to minimal purification steps and high atom economy. Pilot-scale reactors operating at 2,000 psi achieve batch yields of 65–70%.

Continuous-Flow Diazotization

Microreactor systems enable continuous diazotization-azidation, reducing hazards associated with diazonium intermediates. Residence times <1 minute at 5°C improve safety and throughput .

Chemical Reactions Analysis

Types of Reactions: 2-Azidoquinoxaline undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (Huisgen cycloaddition).

    Substitution: The azido group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Cycloaddition: Alkynes, copper catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Anticancer Applications

Quinoxaline derivatives, including 2-Azidoquinoxaline, have shown significant potential as anticancer agents. Research indicates that quinoxaline-based compounds can inhibit the growth of various cancer cell lines, including:

  • HCT116 (human colon carcinoma)
  • MCF-7 (human breast adenocarcinoma)
  • HepG2 (liver hepatocellular carcinoma)

For instance, a study highlighted that certain quinoxaline derivatives exhibited IC50 values as low as 2.5 µM against HCT116 cells, indicating strong anticancer activity compared to standard treatments like doxorubicin . The structure-activity relationship (SAR) studies reveal that modifications to the quinoxaline core can enhance its potency against these cell lines .

CompoundCell LineIC50 (µM)Reference
Compound VIIIcHCT1162.5
Compound 9MCF-79
Compound 12HepG24.4

Antimicrobial Activity

Beyond anticancer properties, this compound and its derivatives have demonstrated antimicrobial activity. A study evaluating tetrazoloquinoxaline derivatives found them effective against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting higher inhibitory effects than doxorubicin . This dual activity suggests potential for developing broad-spectrum antimicrobial agents.

Bioorthogonal Chemistry

The azido group in this compound makes it a valuable tool in bioorthogonal chemistry. This field focuses on selective reactions that occur within living systems without interfering with native biological processes. The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, which allows for the labeling of biomolecules . This application is particularly useful in:

  • Targeted drug delivery : Facilitating the attachment of therapeutic agents to specific cells.
  • Imaging techniques : Enhancing visualization of biological processes in real-time.

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a building block for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as substitution and reduction—enables chemists to develop novel compounds with desired properties . For example, it can be transformed into triazoles through cycloaddition reactions, expanding the library of available compounds for further biological evaluation.

Potential in Drug Discovery

The ongoing exploration of quinoxaline derivatives for drug discovery is promising. Researchers are investigating their potential not only as anticancer agents but also for treating other conditions like diabetes and neurological disorders . The unique properties of this compound may contribute to the development of innovative therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of 2-Azidoquinoxaline largely depends on the specific application and the chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles such as alkynes to form triazoles. These reactions often proceed via a concerted mechanism, where the azido group and the alkyne simultaneously form new bonds, resulting in the triazole ring .

Comparison with Similar Compounds

2-Azidoquinoline Derivatives

  • 2-Azidoquinoline 1-Oxide: Similar to 2-azidoquinoxaline, this compound undergoes thermal decomposition. However, its ring contraction yields 2-cyanoisatogen (4) and 2,2'-dicyano-3,3'-bisindole (5), distinct from the benzimidazole products of this compound. The presence of a single nitrogen in the quinoline ring (vs. two nitrogens in quinoxaline) alters the electronic environment, leading to divergent reaction pathways .
  • Blocked 4-Position Derivatives: When the 4-position of 2-azidolepidine (a methyl-substituted quinoline) is blocked, thermolysis produces 2-cyano-N-hydroxy-3-methylindole instead of benzimidazole derivatives, underscoring the role of steric and electronic effects in directing reactivity .

Substituted Azidoquinoxalines

  • 3-Methyl-2-Azidoquinoxaline 1,4-Dioxide: Substitution at the 3-position significantly alters thermolysis outcomes. This compound forms 2-cyano-2-methyl-2H-benzimidazole 1,3-dioxide, which further rearranges into a 3H-2,1,4-benzoxadiazine 4-oxide. The methyl group stabilizes intermediates, enabling novel rearrangement pathways absent in unsubstituted this compound .

Mechanistic Insights

  • Electronic Effects: The electron-withdrawing nature of the quinoxaline nitrogens enhances the electrophilicity of the azide group, accelerating ring contraction compared to quinoline analogs .
  • Steric Effects : Substituents at the 3-position (e.g., methyl groups) hinder certain reaction pathways, redirecting decomposition to form alternative products like benzoxadiazines .

Q & A

Q. Table 1: Synthesis Conditions for this compound Derivatives

PrecursorReaction ConditionsProductYield (%)Reference
2-Chloroquinoxaline 1-oxideNaN₃, DMSO, RT, 12 hrsThis compound 1-oxide85
2-Methylsulfonylquinoxaline 1,4-dioxideNaN₃, DMF, 60°C, 8 hrsThis compound 1,4-dioxide78

What safety precautions are necessary when handling this compound?

Level: Basic
Answer:
While direct safety data for this compound are limited, analogous quinoxaline derivatives (e.g., Quinoxaline-2-carboxaldehyde) suggest hazards including skin/eye irritation (GHS Category 2) . Recommended precautions:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

Ventilation : Use fume hoods to avoid inhalation of azide decomposition products (e.g., HN₃ gas).

Emergency protocols : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for ≥15 minutes and seek medical help .

How can researchers analyze the thermal decomposition mechanisms of this compound derivatives?

Level: Advanced
Answer:
Thermolysis pathways can be studied using:

Temperature-controlled experiments : Heat azides in inert solvents (e.g., benzene) and monitor products via TLC or HPLC. For example, thermolysis of 2-azido-3-methylquinoxaline 1,4-dioxide at 90°C produces 2-cyano-2-methylbenzimidazole 1,3-dioxide, followed by intramolecular rearrangement to a benzoxadiazine derivative .

Spectroscopic characterization :

  • 13C NMR : Distinguish between nitrile (δ ~110-120 ppm) and aromatic carbons.
  • IR spectroscopy : Confirm azide (-N₃) loss (absence of ~2100 cm⁻¹ peak) and nitrile formation (~2250 cm⁻¹).

Computational modeling : Use DFT calculations to predict transition states and reaction energetics.

Q. Table 2: Thermolysis Products and Spectral Data

Starting MaterialConditionsProductKey Spectral Data (13C NMR)Reference
This compound 1-oxide90°C, benzene2-Cyano-1-hydroxybenzimidazoleNitrile C: 118 ppm; Aromatic C: 120-140 ppm
2-Azido-3-methylquinoxaline 1,4-dioxide90°C, toluene3H-2,1,4-Benzoxadiazine 4-oxideOxadiazine C: 155 ppm (N-oxide)

What are the key challenges in characterizing novel derivatives synthesized from this compound?

Level: Advanced
Answer:
Challenges include:

Azide instability : Avoid prolonged storage or exposure to light/heat to prevent decomposition.

Structural ambiguity : Use multi-technique validation:

  • Mass spectrometry : Confirm molecular ion peaks (e.g., this compound: m/z 214 [M+H]⁺).
  • X-ray crystallography : Resolve regiochemistry in products like benzoxadiazines .

Byproduct identification : Employ GC-MS or HPLC-PDA to detect minor impurities from competing pathways (e.g., dimerization).

How can researchers address contradictions in reported reaction yields or products?

Level: Advanced
Answer:
Methodological transparency and reproducibility are critical:

Standardize protocols : Document solvent purity, exact temperatures, and reaction times. For example, discrepancies in thermolysis yields may arise from varying heating rates .

Control experiments : Test for moisture sensitivity (e.g., azide hydrolysis to amines) or catalytic effects from trace metals.

Cross-validate data : Compare results with independent techniques (e.g., NMR, elemental analysis) and replicate studies across labs .

What advanced applications does this compound have in heterocyclic chemistry?

Level: Advanced
Answer:
this compound serves as a versatile precursor for:

Ring-contraction reactions : Thermolysis generates benzimidazoles or benzoxadiazines, valuable in medicinal chemistry .

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to triazole-linked hybrids for drug discovery.

Photoaffinity labeling : Azide groups enable covalent binding to biological targets under UV light.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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